molecular formula C12H16ClNO2 B2866646 methyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate hydrochloride CAS No. 254102-33-5

methyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate hydrochloride

Cat. No.: B2866646
CAS No.: 254102-33-5
M. Wt: 241.72
InChI Key: GVCBMTJLYWRBRG-MERQFXBCSA-N
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Description

Methyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate hydrochloride is a chiral tetrahydroisoquinoline derivative with a methyl ester functional group and a hydrochloride salt. Tetrahydroisoquinoline derivatives are known for their roles in central nervous system (CNS) targeting, including opioid receptor modulation and adrenergic activity . The (3S) stereochemistry and ester group in this compound may influence its metabolic stability and receptor-binding affinity compared to analogs.

Properties

IUPAC Name

methyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c1-15-12(14)7-11-6-9-4-2-3-5-10(9)8-13-11;/h2-5,11,13H,6-8H2,1H3;1H/t11-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVCBMTJLYWRBRG-MERQFXBCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CC2=CC=CC=C2CN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H]1CC2=CC=CC=C2CN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate hydrochloride generally involves the following steps:

  • Formation of tetrahydroisoquinoline core: : This can be achieved through Pictet-Spengler condensation of an aldehyde with an amine in the presence of an acid catalyst.

  • Functionalization: : Introduction of the ester group usually involves esterification reactions, where the tetrahydroisoquinoline is reacted with methyl chloroacetate under basic or acidic conditions.

  • Final conversion: : The final step involves converting the free base to its hydrochloride salt by treating it with hydrochloric acid.

Industrial production methods often mirror these laboratory procedures but scale up the process, using reactors designed for large-scale chemical synthesis and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : It can undergo oxidation reactions, particularly at the tetrahydroisoquinoline ring, forming different oxidized derivatives.

  • Reduction: : Reduction of the ester group can yield corresponding alcohol.

  • Substitution: : Various electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic ring and the nitrogen atom.

Common Reagents and Conditions

  • Oxidation: : Common oxidants like potassium permanganate or chromium trioxide.

  • Reduction: : Catalytic hydrogenation or reduction using lithium aluminum hydride.

  • Substitution: : Conditions for substitutions often involve acidic or basic catalysts, depending on the nature of the substituents.

Major Products

  • Oxidation products: : Hydroxylated or oxidized tetrahydroisoquinoline derivatives.

  • Reduction products: : Alcohols or reduced nitrogen-containing compounds.

  • Substitution products: : Derivatives with varied substituents on the isoquinoline ring.

Scientific Research Applications

Methyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate hydrochloride is valuable in:

  • Chemistry: : Used as a building block for more complex organic molecules in synthetic chemistry.

  • Biology: : Studied for its biological activities, including potential antimicrobial and anticancer properties.

  • Medicine: : Investigated for therapeutic effects, possibly acting on central nervous system disorders or as a part of drug development for neurological conditions.

  • Industry: : Could be used in the production of specialty chemicals and intermediates in pharmaceutical manufacturing.

Mechanism of Action

The compound's mechanism involves interaction with biological targets like enzymes or receptors. The tetrahydroisoquinoline core may mimic endogenous neurotransmitters or bind to receptors, influencing signaling pathways. This interaction can modulate cellular activities, leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

a. Methyl 2-(6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinolin-1-yl)acetate
  • 108 ) contains 6,7-dimethoxy groups on the tetrahydroisoquinoline ring, which are absent in the target compound. Methoxy groups enhance lipophilicity and receptor selectivity (e.g., α-adrenergic or opioid receptors). Stereochemistry: The substituent position (1-yl vs. 3-yl) and configuration (S vs.
  • Functional Impact : Methoxy groups may improve CNS penetration but reduce metabolic stability due to oxidative demethylation pathways.
b. 2-[(1S)-1,2,3,4-Tetrahydroisoquinolin-1-yl]acetic Acid Hydrochloride
  • Key Differences: Functional Group: This compound (CAS EN300-753684 ) is an acetic acid hydrochloride rather than a methyl ester. Stereochemistry: The (1S) configuration vs. (3S) in the target compound may lead to divergent pharmacological profiles.
c. Dopamine Hydrochloride (2-(3,4-Dihydroxyphenyl)ethylamine HCl)
  • Key Differences: Core Structure: Dopamine (CAS 62-31-7 ) is a catecholamine, whereas the target compound is a tetrahydroisoquinoline derivative. Functional Groups: Dopamine’s catechol (3,4-dihydroxyphenyl) group enables binding to dopamine receptors and adrenergic receptors, while the tetrahydroisoquinoline scaffold in the target compound may favor opioid-like activity.

Physicochemical Properties

Property Target Compound 6,7-Dimethoxy Analog Acetic Acid Analog Dopamine HCl
Molecular Formula C₁₂H₁₆ClNO₃ (estimated) C₁₄H₁₇NO₄ (estimated) C₆H₁₂ClNO₃ C₈H₁₂ClNO₂
Molecular Weight ~257.7 g/mol ~263.3 g/mol 181.62 g/mol 189.6 g/mol
Functional Groups Methyl ester, tetrahydroisoquinoline (3S) Methyl ester, 6,7-dimethoxy Carboxylic acid, tetrahydroisoquinoline (1S) Catechol, primary amine
Solubility Moderate (hydrochloride improves aqueous) Low (lipophilic methoxy groups) High (polar carboxylic acid) High (hydrochloride salt)

Pharmacological Implications

  • Target Compound : The absence of methoxy groups may reduce receptor selectivity but improve metabolic stability. The methyl ester could act as a prodrug, hydrolyzing in vivo to the active acid form.
  • 6,7-Dimethoxy Analog : Likely exhibits stronger receptor affinity but shorter half-life due to oxidative metabolism .
  • Acetic Acid Analog : Higher polarity may limit blood-brain barrier penetration, favoring peripheral targets .

Research Findings and Limitations

While the provided evidence lacks direct studies on the target compound, inferences can be drawn from structural analogs:

Stereochemistry : The (3S) configuration may confer unique binding kinetics compared to (1S) analogs, as seen in enantioselective receptor interactions .

Prodrug Potential: The methyl ester group could enhance oral bioavailability, as observed in esterified CNS drugs .

Salt Form : The hydrochloride salt improves solubility, a critical factor for injectable formulations.

Limitations : Absence of explicit pharmacological data (e.g., IC₅₀, receptor binding assays) necessitates further experimental validation.

Biological Activity

Methyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate hydrochloride is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and applications based on diverse research findings.

Chemical Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C13H17ClN2O2
  • Molecular Weight: 270.74 g/mol

The synthesis of methyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate typically involves the reaction of 1,2,3,4-tetrahydroisoquinoline with methyl bromoacetate under basic conditions. The reaction is often conducted in an aprotic solvent such as dimethylformamide (DMF) and purified through column chromatography to yield the desired product .

Antimicrobial Properties

Research indicates that tetrahydroisoquinoline derivatives exhibit notable antimicrobial activity. A study highlighted the potential of these compounds against various bacterial strains and fungi. Specifically, methyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate showed inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis as well as antifungal activity against Candida albicans .

Antiviral Activity

Recent investigations have focused on the antiviral properties of tetrahydroisoquinoline derivatives. In vitro studies demonstrated that certain derivatives possess activity against human coronaviruses (HCoV), specifically strains 229E and OC-43. These compounds were shown to inhibit viral replication effectively, suggesting their potential as antiviral agents .

Neuroprotective Effects

Tetrahydroisoquinoline derivatives are also being studied for their neuroprotective effects. They have been implicated in the modulation of neurotransmitter systems and may offer therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Some studies suggest that these compounds can inhibit cholinesterase activity, which is a validated target for Alzheimer's treatment .

The biological activity of this compound is believed to stem from its ability to interact with various biological targets. These interactions may include:

  • Receptor Modulation: The compound may act as an allosteric modulator at certain receptor sites.
  • Enzyme Inhibition: It can inhibit enzymes involved in neurotransmitter degradation or viral replication pathways.

Study on Antiviral Activity

In a controlled study assessing the antiviral efficacy of several tetrahydroisoquinoline derivatives against HCoV strains, it was found that methyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate demonstrated significant inhibition rates compared to untreated controls. The strongest inhibition was observed at concentrations above 10 µM .

Neuroprotective Study

A study evaluating the neuroprotective effects of various tetrahydroisoquinoline derivatives found that methyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate reduced oxidative stress markers in neuronal cell lines exposed to neurotoxic agents. This suggests its potential role in developing treatments for neurodegenerative disorders .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityNotes
Methyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetateAntimicrobial, AntiviralEffective against HCoV strains
Ethyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetateModerate AntimicrobialSimilar structure but different ester group affects solubility
Tetrahydroisoquinoline analogsVaried activitiesBroad range of biological activities including antitumor and anti-inflammatory

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